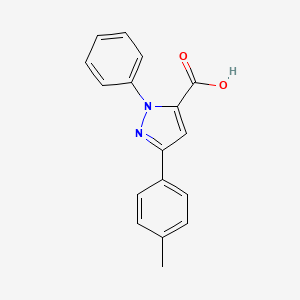
3-(Cyclohexyl)propylmagnesium chloride, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexyl)propylmagnesium chloride, 0.50 M in THF, is an organomagnesium compound commonly used in organic synthesis. It is a colorless liquid, and its chemical formula is C6H11MgCl. Its chemical structure is composed of a cyclohexyl group attached to a propyl group through a magnesium-chloride bond. This compound has a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers and other materials.
Mécanisme D'action
Target of Action
3-(Cyclohexyl)propylmagnesium chloride, also known as 3-(Cyclohexyl)propylmagnesium chloride, 0.50 M in THF, is a Grignard reagent . The primary targets of this compound are electrophiles, particularly carbonyl compounds such as aldehydes, ketones, esters, and carbon dioxide . These targets play a crucial role in various organic reactions, especially in the formation of carbon-carbon bonds .
Mode of Action
The mode of action of 3-(Cyclohexyl)propylmagnesium chloride involves its reaction with electrophiles. Grignard reagents are formed by the reaction of magnesium metal with alkyl or alkenyl halides . The magnesium “inserts” itself between the carbon and the halide . These reagents are extremely good nucleophiles, reacting with electrophiles such as carbonyl compounds and epoxides . They are also very strong bases and will react with acidic hydrogens .
Biochemical Pathways
The biochemical pathways affected by 3-(Cyclohexyl)propylmagnesium chloride involve the formation of carbon-carbon bonds. This compound is widely used in organic synthesis for the formation of these bonds. It reacts with a wide variety of substrates, particularly carbonyl compounds, to form alcohols . This provides a useful method for ascending a homologous series .
Pharmacokinetics
It’s important to note that the reactivity and effectiveness of this compound can be influenced by various factors, including the presence of water or other protic solvents, which can lead to the decomposition of the grignard reagent .
Result of Action
The result of the action of 3-(Cyclohexyl)propylmagnesium chloride is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, including alcohols . For example, the reaction of this Grignard reagent with aldehydes and ketones results in the formation of secondary and tertiary alcohols .
Action Environment
The action of 3-(Cyclohexyl)propylmagnesium chloride is influenced by the environment in which the reaction takes place. The presence of water or other protic solvents can lead to the decomposition of the Grignard reagent . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of this compound .
Avantages Et Limitations Des Expériences En Laboratoire
3-(Cyclohexyl)propylmagnesium chloride, 0.50 M in THF, has several advantages and limitations for use in laboratory experiments. The compound is relatively stable and can be stored at room temperature. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, the compound is toxic and should be handled with care. It is also flammable and should be stored away from sources of heat or ignition.
Orientations Futures
There are several potential future directions for research on 3-(Cyclohexyl)propylmagnesium chloride, 0.50 M in THF. Further research could be conducted on the compound’s mechanism of action and its effects on biochemical and physiological processes. Studies could also be conducted to explore the compound’s potential applications in the synthesis of pharmaceuticals, agrochemicals, and other materials. Additionally, research could be conducted to investigate the compound’s potential toxicity and its effects on humans.
Méthodes De Synthèse
3-(Cyclohexyl)propylmagnesium chloride, 0.50 M in THF, is prepared by the reaction of cyclohexylpropyl chloride and magnesium metal in THF. The reaction is carried out at room temperature, and the resulting product is a colorless liquid. The reaction mechanism involves the formation of a magnesium-chloride bond between the cyclohexylpropyl chloride and the magnesium metal. The reaction is exothermic, and the product is isolated by distillation.
Applications De Recherche Scientifique
3-(Cyclohexyl)propylmagnesium chloride, 0.50 M in THF, is widely used in organic synthesis and has been studied extensively in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of polymers and other materials. The compound has been studied for its ability to catalyze reactions, including the formation of carbon-carbon bonds, and for its ability to promote the formation of new products from existing molecules.
Propriétés
IUPAC Name |
magnesium;propylcyclohexane;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17.ClH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h9H,1-8H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUNBGDWONPFLB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCC1CCCCC1.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexyl)propylmagnesium chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


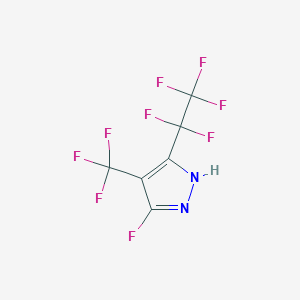
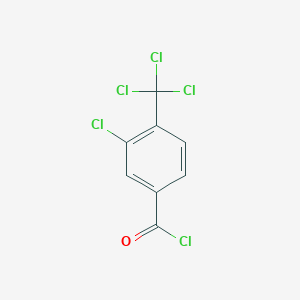
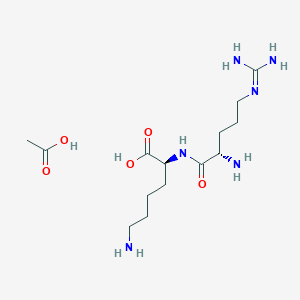
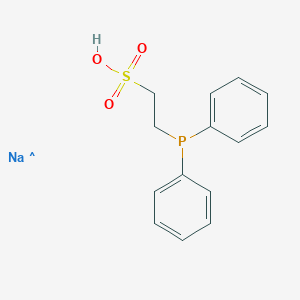
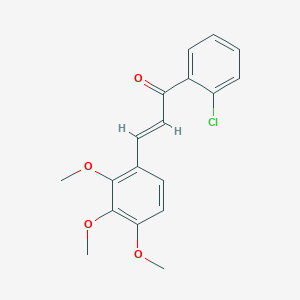


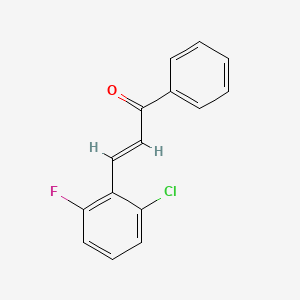
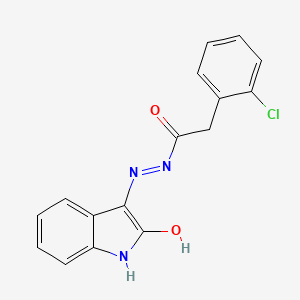
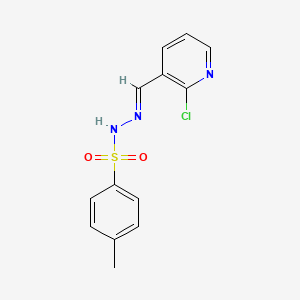
![2-[4-(Trifluoromethyl)phenyl]thiobenzamide](/img/structure/B6359128.png)
![7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6359151.png)
